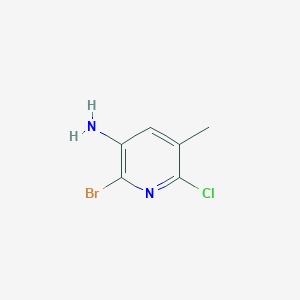![molecular formula C10H15NO4 B1381418 2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1565112-25-5](/img/structure/B1381418.png)
2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid
Overview
Description
The compound “2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . X-ray diffraction can also be used to determine the crystal structure of a compound .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid”, the presence of the oxazole ring, ester group, and tert-butoxy group would influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. These properties include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Enantioselective Synthesis and Peptide Construction
Enantioselective Synthesis
This compound is involved in the synthesis of complex molecules with high optical purity, critical for the construction of macrocyclic azole peptides. A study described the synthesis of a related compound via a palladium-catalyzed amide coupling, followed by oxazole formation through bromination and cyclization processes. This methodology provides a route to obtain oxazole subunit positional isomers without racemization, important for developing peptides and macrocycles with specific biological activities (Magata et al., 2017).
Organic Synthesis and Functional Group Transformations
Organic Synthesis Techniques
Research in this area focuses on developing new methodologies for creating and transforming oxazole derivatives. For example, studies have explored the synthesis of oxazole and thiazole derivatives from precursors similar to 2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid. These processes involve cyclization and condensation reactions, contributing to the diversity of synthetic routes available for constructing oxazole-based compounds with potential application in material science, medicinal chemistry, and as intermediates for further chemical transformations (Prokopenko et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxymethyl]-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-8(9(12)13)15-7(11-6)5-14-10(2,3)4/h5H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOSWUHZWWHTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)COC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





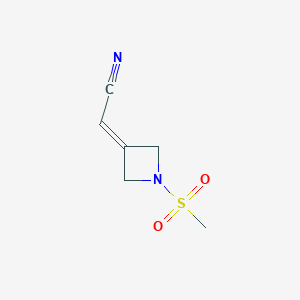
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)
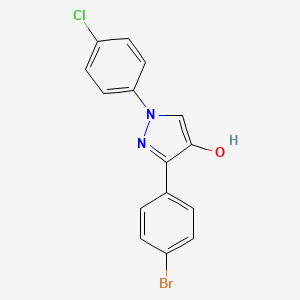
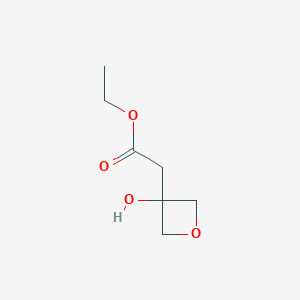
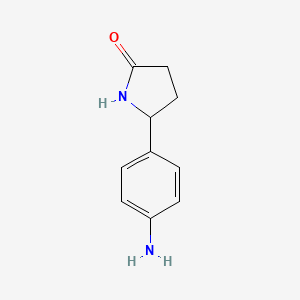
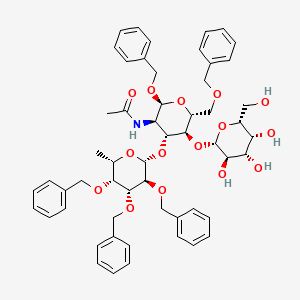
![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)
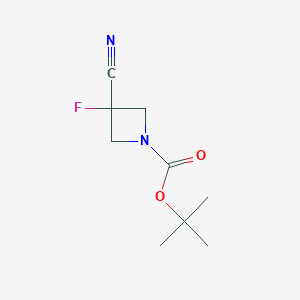
methanone](/img/structure/B1381354.png)
